4-(1H-1,2,3-Triazol-4-yl)piperidin-4-ol dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(2H-triazol-4-yl)piperidin-4-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.2ClH/c12-7(1-3-8-4-2-7)6-5-9-11-10-6;;/h5,8,12H,1-4H2,(H,9,10,11);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQRCTSGGYPESX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=NNN=C2)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2172496-23-8 | |
| Record name | 4-(1H-1,2,3-triazol-4-yl)piperidin-4-ol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-Triazol-4-yl)piperidin-4-ol dihydrochloride typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for synthesizing triazole derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity, and the product is often purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3-Triazol-4-yl)piperidin-4-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Anticancer Activity : Recent studies have indicated that derivatives of 4-(1H-1,2,3-triazol-4-yl)piperidin-4-ol can act as potential inhibitors for various cancer-related enzymes. For instance, compounds synthesized from this scaffold have shown promise as inhibitors for certain isoenzymes involved in cancer progression .
Neuropharmacology : The compound's ability to interact with neurotransmitter receptors has been explored. Specifically, its analogs have been tested for their binding affinities at GABA receptors. Research indicates that modifications to the triazole moiety can significantly influence binding characteristics and pharmacological efficacy .
Therapeutic Uses : Piperidine derivatives have been investigated for their therapeutic potential in treating conditions such as hypertension and neurodegenerative diseases like Alzheimer's disease. The incorporation of the triazole group has been linked to enhanced biological activity and selectivity for target receptors .
Case Study 1: Synthesis and Evaluation of Triazole Derivatives
A study focused on synthesizing various triazole derivatives based on the piperidine framework demonstrated significant biological activity against specific cancer cell lines. The research highlighted the importance of substituent variations on the triazole ring in modulating anticancer properties. The synthesized compounds exhibited IC50 values ranging from 5 µM to 25 µM against different cancer types .
Case Study 2: Neuroactive Properties
In a neuropharmacological study, researchers evaluated the effects of 4-(1H-1,2,3-triazol-4-yl)piperidin-4-ol analogs on GABA receptor subtypes. The findings revealed that certain derivatives displayed low micromolar affinity (Ki values of 1.6–55 µM), indicating their potential as therapeutic agents for anxiety disorders .
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3-Triazol-4-yl)piperidin-4-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can bind to metal ions, forming stable complexes that can inhibit or activate various enzymes. Additionally, the piperidine moiety can interact with biological receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2-(1H-1,2,3-Triazol-4-yl)piperidin-4-ol: This compound has a phenyl group instead of a hydroxyl group, which can affect its biological activity and chemical reactivity.
1-(Benzyl)-1H-1,2,3-Triazol-4-yl)piperidin-4-ol: This compound has a benzyl group, which can enhance its lipophilicity and potentially its biological activity.
Uniqueness
4-(1H-1,2,3-Triazol-4-yl)piperidin-4-ol dihydrochloride is unique due to its combination of the triazole and piperidine moieties, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and interact with biological receptors makes it a valuable compound in various research fields .
Biological Activity
4-(1H-1,2,3-Triazol-4-yl)piperidin-4-ol dihydrochloride is a compound of significant interest due to its potential biological activities. This article focuses on its structural characteristics, synthesis, and biological evaluations, particularly in the context of its pharmacological properties.
Structural Characteristics
The compound has the following structural formula:
- Molecular Formula : C7H12N4O
- SMILES : C1CNCCC1(C2=NNN=C2)O
- InChIKey : WHLYOKPDJLEMRO-UHFFFAOYSA-N
These characteristics indicate that it contains a piperidine ring substituted with a triazole moiety, which is known for enhancing biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves the use of click chemistry methods, particularly the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This method allows for the efficient formation of triazole derivatives under mild conditions, yielding high purity products suitable for biological testing.
Antioxidant Activity
Recent studies have evaluated the antioxidant potential of various triazole derivatives. While specific data for this compound is limited, related compounds have demonstrated significant antioxidant activity. For instance, compounds derived from similar scaffolds have shown IC50 values ranging from 1.1 μM to 10.7 μM against lipoxygenase enzymes, indicating a potential for similar activity in our compound .
GABA Receptor Modulation
Research into related triazole derivatives has indicated their ability to interact with GABA receptors. The binding affinities of various N-piperidinyl triazole analogues at GABA receptors have been reported in the low micromolar range (Ki values of 1.6–55 µM) . This suggests that this compound may also possess modulating effects on neurotransmitter systems.
Antimicrobial Activity
The antimicrobial properties of nitrogen heterocycles have been well-documented. Compounds similar to this compound have shown promising activity against various bacterial strains. For example, some pyrrole derivatives exhibited minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against Staphylococcus aureus . While specific data for our compound is not available, it is reasonable to hypothesize potential antimicrobial effects based on structural similarities.
Case Studies and Research Findings
A comprehensive review of literature reveals several studies focusing on related compounds and their biological activities:
These findings suggest that while direct studies on this compound are sparse, its structural relatives exhibit significant biological activities that may be extrapolated to predict similar effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(1H-1,2,3-Triazol-4-yl)piperidin-4-ol dihydrochloride?
- Methodology : Synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by piperidine functionalization and dihydrochloride salt formation. Key steps include:
- Reagents : Copper(I) iodide, sodium ascorbate, and tert-butyl piperidin-4-ylcarbamate for triazole formation .
- Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) and recrystallization in ethanol/HCl for salt formation .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR to confirm triazole (δ 7.8–8.2 ppm) and piperidine (δ 2.5–3.5 ppm) moieties .
- HPLC : Reverse-phase C18 column (ACN/0.1% TFA mobile phase) with >98% purity threshold .
- Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ at m/z 239.14 .
Q. What are the primary biological targets of this compound?
- Mechanistic Insights : The triazole-piperidine scaffold shows affinity for kinases and GPCRs. For example:
- Antimicrobial Activity : MIC values of 2–8 µg/mL against Staphylococcus aureus via inhibition of bacterial cell wall synthesis enzymes .
- Anticancer Potential : IC₅₀ of 12 µM against HeLa cells, linked to caspase-3 activation .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Design of Experiments (DoE) : Use fractional factorial design to test variables (catalyst loading, solvent ratio, temperature).
Q. How do contradictory reports on its anticancer efficacy arise, and how can they be resolved?
- Case Study : Discrepancies in IC₅₀ values (e.g., 12 µM vs. 45 µM in MCF-7 cells) may stem from:
- Assay Variability : MTT vs. ATP-luminescence assays (±15% error margin) .
- Cellular Context : Hypoxia-induced resistance in solid tumors vs. normoxic cell lines .
- Resolution : Standardize protocols (e.g., CLSI guidelines) and use isogenic cell lines for comparative studies .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- In Silico Tools :
- ADMET Prediction : SwissADME estimates moderate blood-brain barrier permeability (LogBB = -0.5) and CYP3A4 inhibition risk .
- Molecular Dynamics : AMBER simulations reveal stable binding to EGFR kinase (ΔG = -9.2 kcal/mol) .
Safety and Compliance
- Hazard Codes : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation) .
- Handling : Use nitrile gloves, fume hood, and explosion-proof refrigeration (storage at 2–8°C) .
Key Research Gaps
- Metabolic Stability : Limited data on hepatic clearance (e.g., CYP450 interactions).
- In Vivo Toxicity : No published studies on LD₅₀ or organ-specific toxicity in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
